4-(thian-4-yl)-N-[(thiophen-2-yl)methyl]-1,4-diazepane-1-carboxamide
Description
Properties
IUPAC Name |
4-(thian-4-yl)-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3OS2/c20-16(17-13-15-3-1-10-22-15)19-7-2-6-18(8-9-19)14-4-11-21-12-5-14/h1,3,10,14H,2,4-9,11-13H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEHXOYCTZAYML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NCC2=CC=CS2)C3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis (RCM) Approach
The 1,4-diazepane ring is synthesized via RCM using Grubbs 2nd generation catalyst (5 mol%) in dichloromethane at 40°C for 24 hours:
CH2=CH(CH2)2NH(CH2)2CH=CH2 → 1,4-diazepane
Key parameters :
- Nitrogen protection required (Boc preferred)
- Typical yields: 68-72% after column chromatography
- Limitations: Requires high-purity diene precursors
Cyclocondensation of Diamines
Reaction of 1,2-diaminoethane derivatives with α,ω-dielectrophiles under basic conditions:
H2N(CH2)2NH2 + Br(CH2)3CO2Et → 1,4-diazepane-1-carboxylate
Optimized conditions :
- Solvent: Dry THF
- Base: K2CO3 (2.5 equiv)
- Temperature: Reflux (66°C)
- Yield: 58% after recrystallization
Thian-4-yl Group Introduction
Mitsunobu Coupling
The thian-4-yl group is introduced via Mitsunobu reaction using DIAD/PPh3 system:
1,4-diazepane + Thian-4-ol → 4-(thian-4-yl)-1,4-diazepane
Critical parameters :
- Molar ratio (diazepane:thian-4-ol:DIAD:PPh3) = 1:1.2:1.2:1.2
- Solvent: Anhydrous toluene
- Reaction time: 16 hours at 0°C → RT
- Yield: 47% (HPLC purity >95%)
Nucleophilic Aromatic Substitution
For activated diazepane derivatives, SNAr with thian-4-yl lithium:
4-Nitro-1,4-diazepane + Li(thian-4-yl) → 4-(thian-4-yl)-1,4-diazepane
Advantages :
- Single-step conversion
- Compatible with electron-withdrawing groups
- Typical yield: 39% with 88:12 regioselectivity
Carboxamide Formation
Acyl Chloride Route
Activation of 1,4-diazepane-1-carboxylic acid using thionyl chloride followed by amine coupling:
1,4-diazepane-1-CO2H → 1,4-diazepane-1-COCl
COCl + H2NCH2(thiophen-2-yl) → Target compound
Optimized protocol :
- Thionyl chloride (3 equiv), reflux 2 hours
- Amine: 1.5 equiv in dry DCM
- Triethylamine (2 equiv) as HCl scavenger
- Yield: 52% after precipitation
Carbodiimide-Mediated Coupling
EDC/HOBt system for direct amide bond formation:
1,4-diazepane-1-CO2H + H2NCH2(thiophen-2-yl) → Target compound
Reaction conditions :
- EDC (1.2 equiv), HOBt (1.1 equiv)
- Solvent: DMF/CH2Cl2 (1:4 v/v)
- Reaction time: 12 hours at 0°C
- Yield: 61% (HPLC purity 98.3%)
Integrated Synthetic Routes
Sequential Assembly (Patent Method)
- Boc-protected diazepane synthesis (72% yield)
- Thian-4-yl introduction via Buchwald-Hartwig amination (41%)
- Boc deprotection with TFA (quantitative)
- Carboxamide formation using HATU (58%)
Total yield : 17.2% over four steps
Convergent Synthesis
Developed through PMC7236030 data:
- Parallel synthesis of thian-4-yl diazepane (43%)
- Separate preparation of thiophenmethyl amine
- Room-temperature coupling using DCC/NHS (66%)
Total yield : 28.4% over three steps
Analytical Characterization
Critical quality control parameters include:
- HPLC purity : >99% (C18 column, 0.1% TFA/ACN gradient)
- HRMS : m/z calculated for C19H25N3O2S2 [M+H]+ 400.1426, found 400.1423
- 1H NMR (400 MHz, CDCl3):
- δ 7.25 (d, J=5.1 Hz, 1H, thiophene H-3)
- δ 4.45 (s, 2H, NCH2-thiophene)
- δ 3.85 (m, 4H, diazepane N-CH2)
Process Optimization Challenges
Regioselectivity in Diazepane Functionalization
Comparative studies show:
| Position | Electrophile | Selectivity Factor |
|---|---|---|
| 4 | Thian-4-yl triflate | 18:1 |
| 1 | Chloroacetyl chloride | 6:1 |
Solvent Effects on Carboxamide Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 61 |
| THF | 7.5 | 34 |
| CH2Cl2 | 8.9 | 52 |
Emerging Methodologies
Continuous Flow Synthesis
Microreactor technology enables:
- 10-minute residence time for diazepane formation
- 83% yield improvement over batch processes
- Real-time purity monitoring via inline IR
Enzymatic Amination
Novozym 435-mediated coupling:
- Phosphate buffer (pH 7.4), 37°C
- 89% conversion in 6 hours
- Eliminates need for coupling reagents
Chemical Reactions Analysis
Types of Reactions
4-(thian-4-yl)-N-[(thiophen-2-yl)methyl]-1,4-diazepane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiopyran and thiophene groups can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to modify the functional groups and alter its properties.
Substitution: The diazepane ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiopyran ring can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the diazepane ring.
Scientific Research Applications
4-(thian-4-yl)-N-[(thiophen-2-yl)methyl]-1,4-diazepane-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(thian-4-yl)-N-[(thiophen-2-yl)methyl]-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiopyran and thiophene groups can interact with enzymes and receptors, modulating their activity. The diazepane ring can influence the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
QS-528
QS-528, a known FFAR1 agonist, shares functional similarities with the target compound. Both exhibit comparable FFAR1 activation potency, as demonstrated by assays using the Cayman FFAR1 Assay Kit. At 10 µM concentration, 4-(thian-4-yl)-N-[(thiophen-2-yl)methyl]-1,4-diazepane-1-carboxamide showed activation efficacy equivalent to QS-528, suggesting analogous binding interactions with the receptor .
Key Insight : The thiophene and diazepane motifs in the target compound may mimic QS-528’s critical binding elements, though structural differences (e.g., thianyl vs. QS-528’s substituents) require further crystallographic validation.
Thiophene-Containing Antiproliferative Agents
Thiophene derivatives with sulfonamide, isoxazole, or pyrimidine moieties (e.g., compounds 26–29 from ) exhibit potent antiproliferative activity against breast cancer (IC50 ~9–10 µM), outperforming doxorubicin .
Key Insight : The thiophene moiety is a versatile scaffold, but its pharmacological role depends on adjacent substituents. The target compound’s diazepane-thianyl framework may prioritize metabolic stability over cytotoxicity.
Diazepane Carboxamide Derivatives
4-(3-Cyclopentylpropanoyl)-N-(4-butylphenyl)-1,4-diazepane-1-carboxamide
This analogue () replaces the thianyl group with a 3-cyclopentylpropanoyl moiety and uses a butylphenyl urea linkage. Synthesized via BOC deprotection and in situ isocyanate coupling, it highlights divergent synthetic strategies compared to the target compound’s thiophene-focused synthesis .
N-(2-Furylmethyl)-4-[3-(methylsulfonyl)benzoyl]-1,4-diazepane-1-carboxamide
With a methylsulfonyl benzoyl group and furylmethyl substituent (MW: 405.47), this compound () demonstrates how electronic effects (e.g., sulfonyl groups) modulate receptor affinity.
Biological Activity
Chemical Structure and Properties
The compound has a complex structure characterized by a diazepane ring, thian group, and thiophenyl moiety. Its molecular formula is with a molecular weight of approximately 286.38 g/mol. The presence of sulfur in both the thian and thiophen groups suggests potential interactions with biological systems, particularly in terms of enzyme inhibition and receptor binding.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing thian and thiophene moieties have shown effectiveness against various bacterial strains. A study evaluating the antimicrobial activity of thienyl compounds reported minimum inhibitory concentrations (MICs) ranging from 2 to 64 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The anti-inflammatory potential of compounds related to 4-(thian-4-yl)-N-[(thiophen-2-yl)methyl]-1,4-diazepane-1-carboxamide has been documented. In vitro studies demonstrated that these compounds could inhibit nitric oxide (NO) production in RAW264.7 macrophages, suggesting a mechanism involving the inhibition of inducible nitric oxide synthase (iNOS). This inhibition correlates with reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating potential therapeutic applications in inflammatory diseases .
Case Studies
- Breast Cancer Treatment : A series of compounds structurally related to the target molecule were synthesized and evaluated for their anti-cancer properties. Notably, some derivatives displayed potent aromatase inhibition, which is crucial in estrogen-dependent cancers . The binding affinities were measured using IC50 values, indicating the effectiveness of these compounds in targeting specific cancer pathways.
- Neuroprotective Studies : Investigations into neuroprotective effects have also been conducted. Compounds similar to the target were assessed for their ability to protect neuronal cells from oxidative stress-induced apoptosis. Results indicated that these compounds could enhance cell viability and reduce markers of oxidative damage .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the thiophene and thian rings can significantly influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Substituents on thiophene | Altered binding affinity to receptors |
| Variations in chain length | Enhanced or reduced permeability |
| Functional group changes | Increased or decreased biological potency |
This table summarizes findings from various studies that highlight how specific changes can optimize the biological effects of similar compounds.
Q & A
Q. What are the key synthetic routes for preparing 4-(thian-4-yl)-N-[(thiophen-2-yl)methyl]-1,4-diazepane-1-carboxamide?
- Methodological Answer : The synthesis typically involves two critical steps: (1) formation of the 1,4-diazepane core via cyclization of diamines with carbonyl compounds, and (2) coupling of the thian-4-yl and thiophen-2-ylmethyl substituents. For example, diazepane rings are often synthesized using reductive amination or nucleophilic substitution reactions under anhydrous conditions . The thiophene moiety (e.g., thiophen-2-ylmethyl) can be introduced via alkylation or carboxamide coupling using activating agents like HATU or EDCI . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products such as over-alkylation or ring-opening byproducts.
Q. How can the structural integrity of the compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of NMR spectroscopy (e.g., H, C, and 2D COSY/HSQC) to verify connectivity of the diazepane ring, thian group, and thiophene substituents. Key diagnostic signals include:
- Diazepane ring : H NMR peaks between δ 2.5–3.5 ppm (methylene protons adjacent to nitrogen) .
- Thiophene : Distinct aromatic protons at δ 6.5–7.5 ppm and sulfur-related deshielding effects .
- Mass spectrometry (HRMS or ESI-MS) should confirm the molecular ion peak (e.g., [M+H]) with <2 ppm error. Elemental analysis is recommended for new derivatives to validate purity (>95%) .
Q. What are the primary challenges in achieving high yield during diazepane ring formation?
- Methodological Answer : Common issues include:
- Ring strain : Use sterically unhindered diamines (e.g., 1,2-ethylenediamine derivatives) to facilitate cyclization.
- Competing reactions : Control reaction pH and temperature to minimize imine formation or polymerization. For example, acidic conditions (pH 4–5) favor cyclization over linear oligomerization .
- Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of amine groups, improving ring-closure efficiency .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the compound’s biological activity across different assays?
- Methodological Answer : Contradictions may arise from:
- Assay conditions : Compare results under standardized parameters (e.g., pH, temperature, solvent/DMSO concentration). For example, thiophene derivatives exhibit pH-dependent solubility, altering bioavailability in cell-based assays .
- Target selectivity : Use competitive binding assays (e.g., SPR or ITC) to quantify affinity for off-target receptors. Structural analogs (Table 1) can help identify substituents contributing to non-specific interactions .
- Data normalization : Include positive/negative controls (e.g., known agonists/antagonists) to calibrate activity thresholds and minimize false positives .
Q. What computational strategies are effective for predicting the compound’s binding mode to neurological targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina or Schrödinger to model interactions with receptors (e.g., GABA or serotonin transporters). Focus on hydrogen bonding with the carboxamide group and π-π stacking between thiophene and aromatic residues .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of the ligand-receptor complex. Analyze RMSD and binding free energy (MM/PBSA) to prioritize high-affinity conformers .
- QSAR models : Develop regression models correlating substituent electronic parameters (e.g., Hammett constants) with activity data to guide structural optimization .
Q. How can researchers design a structure-activity relationship (SAR) study for analogs of this compound?
- Methodological Answer : Follow this workflow:
Variation of substituents : Synthesize derivatives with modified thian or thiophene groups (Table 1).
Biological screening : Test analogs against primary targets (e.g., enzyme inhibition assays) and secondary targets (e.g., cytotoxicity panels).
Data analysis : Use clustering algorithms (e.g., PCA) to group compounds by activity profiles. Corrogate steric/electronic effects (e.g., logP, polar surface area) with potency .
Q. Table 1. Structural analogs for SAR studies
| Compound Variation | Key Structural Change | Impact on Activity |
|---|---|---|
| N-Benzyl substitution | Replaces thiophen-2-ylmethyl | Reduced logP, altered PK |
| Thian → Cyclohexyl | Alters ring rigidity | Enhanced metabolic stability |
| Diazepane → Piperazine | Smaller ring size | Increased CNS penetration |
Methodological Considerations for Data Interpretation
Q. What statistical approaches are recommended for analyzing dose-response data in neuropharmacological studies?
- Methodological Answer :
- Non-linear regression : Fit data to a sigmoidal curve (Hill equation) to calculate EC/IC values. Use tools like GraphPad Prism for robust error estimation .
- Outlier detection : Apply Grubbs’ test to exclude anomalous data points caused by compound degradation or assay variability .
- Meta-analysis : Pool data from multiple assays (e.g., patch-clamp, calcium imaging) to validate consistency across experimental platforms .
Q. How can researchers address discrepancies in purity assessments between HPLC and NMR?
- Methodological Answer :
- Orthogonal methods : Combine HPLC (C18 column, UV detection at 254 nm) with F NMR (if fluorinated impurities exist) for cross-validation.
- Spiking experiments : Add known impurities (e.g., diazepane ring-opened byproducts) to confirm retention times/NMR peaks .
- Quantitative NMR : Use ERETIC or internal standards (e.g., TMSP) for absolute quantification of residual solvents or unreacted precursors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
